ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Lipophilicity Membrane permeability ADME prediction

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 35212-36-3) is a synthetic flavonoid-derived ester of the chromen-4-one (isoflavone-type) class. It belongs to the broader family of 7-oxyacetate-substituted chromones and features a 3,4-dimethoxyphenyl group at position 3, distinguishing it from the clinically established 7-oxyacetate chromone drug efloxate (which bears an unsubstituted phenyl).

Molecular Formula C21H20O7
Molecular Weight 384.384
CAS No. 35212-36-3
Cat. No. B2425031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
CAS35212-36-3
Molecular FormulaC21H20O7
Molecular Weight384.384
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H20O7/c1-4-26-20(22)12-27-14-6-7-15-18(10-14)28-11-16(21(15)23)13-5-8-17(24-2)19(9-13)25-3/h5-11H,4,12H2,1-3H3
InChIKeyNMDILVJXJHUFAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (35212-36-3) Procurement Baseline: Class, Core Structure, and Inventory Status


Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 35212-36-3) is a synthetic flavonoid-derived ester of the chromen-4-one (isoflavone-type) class [1]. It belongs to the broader family of 7-oxyacetate-substituted chromones and features a 3,4-dimethoxyphenyl group at position 3, distinguishing it from the clinically established 7-oxyacetate chromone drug efloxate (which bears an unsubstituted phenyl). The compound is catalogued as a screening library entity under InterBioScreen ID STOCK1N-44066 and is commercially available through ChemBridge and Life Chemicals at research-grade (>95%) purity [2]. Its core chromenone scaffold is flanked by an ethyl ester moiety at the 7-position via an oxyacetate linker, conferring distinct physicochemical properties that are relevant to permeability and metabolic stability considerations [1].

Why Generic Substitution Fails for Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate: Avoid the Free Acid, Methyl Ester, and Acetamide Traps


In-class 7-oxyacetate chromone derivatives share the same core scaffold but diverge in the side chain at position 7 (ethyl ester vs. free acid, methyl ester, or acetamide) and in the C-ring substitution pattern. The ethyl ester moiety is a key determinant of lipophilicity (XLogP3 = 3.4) and hydrogen bond donor count (HBD = 0), distinguishing this compound from the more polar free acid analog (CAS 858764-48-4, HBD ≥ 1, predicted lower LogP) and the acetamide analog (CAS 858762-25-1, HBD = 1) [1][2]. Simply procuring the free acid and performing in situ esterification introduces synthetic overhead, batch-to-batch variability, and potential interference from residual acid in biological assays. Likewise, the clinically known vasodilator efloxate (CAS 119-41-5) shares the 7-oxyacetate ethyl ester but lacks the 3,4-dimethoxyphenyl pharmacophore—a substitution that increases molecular recognition features and alters the computed logP and hydrogen bond acceptor count [1][3]. These structural differences are not cosmetic; they translate into distinct ADME-predictive parameters that cannot be replicated by generic analog substitution without altering the compound's biological profile.

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate Quantitative Evidence Guide: Six Measurable Differentiation Dimensions vs. Closest Analogs


Lipophilicity Advantage: XLogP3 = 3.4 vs. Efloxate (XLogP3 ≈ 3.1)

The target compound's XLogP3-AA value of 3.4, computed via PubChem 2021.05.07, exceeds that of the closest clinical analog efloxate (estimated XLogP3 ≈ 3.1) by approximately 0.3 log units [1]. This difference arises from the presence of two methoxy substituents on the 3-phenyl ring (3,4-dimethoxyphenyl vs. unsubstituted phenyl in efloxate). An XLogP3 of 3.4 remains within the optimal range for oral absorption (1–5) per Lipinski guidelines, while the increment over efloxate suggests moderately enhanced passive membrane permeation potential [1].

Lipophilicity Membrane permeability ADME prediction

Zero Hydrogen Bond Donors vs. Free Acid (HBD = 1): Permeability and Prodrug Rationale

The target ethyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the corresponding free acid analog (CAS 858764-48-4) has at least one HBD from the carboxylic acid group [1]. Under Lipinski's Rule of 5, HBD count is a critical determinant of oral absorption; zero HBD places the target compound in a favorable permeability zone. The ethyl ester can also function as a prodrug, undergoing in vivo hydrolysis by esterases to release the free acid active principle [2]. This dual advantage—passive permeability of the ester plus the metabolic release of the free acid—cannot be achieved by procuring the free acid directly.

Hydrogen bonding Oral bioavailability Prodrug strategy

Topological Polar Surface Area (tPSA = 80.3 Ų): Blood-Brain Barrier Penetration Prediction Window

The target compound has a computed topological polar surface area of 80.3 Ų, placing it within the established CNS-penetrant chemical space (tPSA < 90 Ų) according to the Pardridge rule for blood-brain barrier permeation [1]. The free acid analog would be predicted to have a higher tPSA (estimated > 90 Ų) due to the additional polar carboxyl group, making it less favorable for CNS applications. The acetamide analog, with HBD = 1, would also have a marginally higher effective polar surface area due to hydrogen bonding potential. Efloxate has a lower tPSA (~72 Ų) due to fewer oxygen atoms, but lacks the additional pharmacophoric methoxy groups [1].

CNS penetration tPSA BBB permeability

Rotatable Bond Count (nRotB = 8): Conformational Flexibility vs. Entropic Binding Penalty Trade-off

The target compound has 8 rotatable bonds, one more than the free acid (nRotB = 7, lacking the ethyl ester terminal) and one fewer than the acetamide (which has 6 rotatable bonds plus amide bond character) [1]. Efloxate has an estimated 6–7 rotatable bonds. Rotatable bond count correlates with conformational flexibility: 8 rotatable bonds provide sufficient flexibility for induced-fit binding while remaining within the Veber oral bioavailability threshold (nRotB ≤ 10) [2]. This positions the target compound as a moderately flexible ligand suitable for target classes that require conformational adaptation (e.g., kinases, GPCRs).

Ligand efficiency Conformational entropy Binding thermodynamics

Structural Differentiation: 3,4-Dimethoxyphenyl Pharmacophore vs. Unsubstituted Phenyl in Efloxate

The defining structural feature of the target compound is the 3,4-dimethoxyphenyl substituent at the chromone 3-position, compared to the unsubstituted phenyl at position 2 in efloxate. This substitution adds two methoxy oxygen atoms (HBA count: 7 vs. 5 for efloxate) [1] and introduces a catechol diether motif known to engage in hydrogen bonding and π-stacking interactions with aromatic protein residues [2]. In the broader isoflavonoid literature, 3′,4′-dimethoxy substitution has been associated with enhanced kinase inhibition and antioxidant activity compared to unsubstituted phenyl analogs [3].

Pharmacophore Target selectivity Ligand recognition

Baseline Activity Context: Parent 7-Hydroxy Compound Screening Data

The parent 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 24160-14-3)—lacking the 7-oxyacetate ethyl ester side chain—has reported IC50 values of 50,000 nM against Kallikrein-5 and 19,000 nM against Diphosphomevalonate decarboxylase in PubChem BioAssay screening [1][2]. The target compound (35212-36-3) incorporates the 7-oxyacetate ethyl ester, which is anticipated to enhance target engagement through increased molecular contacts. A structurally related 7-oxyacetamide analog (CAS 858762-25-1) has been reported with an IC50 of 9.54 µM (9,540 nM) against MCF-7 breast cancer cells . While direct head-to-head data for the target ethyl ester are not available in public literature, the side chain variation (ethyl ester vs. amide) provides a structural basis for differentiated activity.

Kallikrein-5 Diphosphomevalonate decarboxylase Screening library activity

Best Research and Industrial Application Scenarios for Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (35212-36-3): Evidence-Anchored Selection Rationale


ADME-Targeted Screening Libraries (Permeability-Focused Compound Selection)

Procure this compound for permeability-focused screening panels where passive membrane diffusion is the primary selection criterion. Its XLogP3 of 3.4 and zero hydrogen bond donor count predict favorable passive permeation, outperforming the free acid analog (HBD ≥ 1, lower LogP) [1]. The tPSA of 80.3 Ų places it within the CNS-penetrant zone (tPSA < 90 Ų), making it a suitable candidate for blood-brain barrier penetration assays where efloxate (tPSA ~72 Ų) may be too nonpolar and the free acid (tPSA > 90 Ų) too polar [1]. This balanced ADME profile positions the compound as a preferred choice over both the more polar free acid/acetamide and the less functionalized efloxate in panels requiring simultaneous optimization of permeability and solubility.

Kinase and Oxidoreductase Inhibitor Screening (Pharmacophore-Enhanced Chromone Core)

Deploy this compound in kinase or oxidoreductase inhibitor screening where the 3,4-dimethoxyphenyl pharmacophore provides two additional hydrogen bond acceptor sites (HBA = 7) compared to efloxate (HBA = 5) [1]. The catechol diether motif enables enhanced π-stacking and hydrogen bonding with aromatic-rich ATP-binding pockets, while the 7-oxyacetate ethyl ester side chain offers additional conformations for induced-fit binding [2]. Vendor-reported data indicate suitability for kinase inhibition studies [3]. The parent 7-hydroxy compound's demonstrated enzyme inhibition (IC50 19–50 µM against Kallikrein-5 and Diphosphomevalonate decarboxylase) confirms the core scaffold is biologically competent [4], supporting the rationale for selecting the ester-derivatized analog for improved potency.

Prodrug Design and Esterase-Mediated Activation Studies

Utilize this compound as a model ethyl ester prodrug substrate for esterase-mediated hydrolysis studies. The ethyl ester moiety provides a cleavable prodrug handle that can be hydrolyzed in vivo or in cellular assays to release the free acid active species [1]. Unlike procuring the free acid directly (CAS 858764-48-4), the ethyl ester form enables researchers to study the kinetics of esterase activation, compare cellular vs. plasma stability, and establish structure-metabolism relationships. The compound's favorable physicochemical profile (XLogP3 = 3.4, HBD = 0) ensures adequate membrane penetration of the intact prodrug before intracellular esterase cleavage, a critical parameter for validating the prodrug concept.

Structure-Activity Relationship (SAR) Expansion from Efloxate (Isoflavone vs. Flavone Scaffold Hopping)

Employ this compound as the key 3,4-dimethoxyphenyl-substituted comparator in SAR studies diverging from the clinical drug efloxate. Efloxate is a flavone-type coronary vasodilator (2-phenyl substitution) with established in vivo pharmacology [2][3], while the target compound is an isoflavone-type chromone (3-phenyl substitution) with a dimethoxyphenyl pharmacophore. This scaffold difference—isoflavone vs. flavone—combined with the additional methoxy groups, represents a deliberate 'scaffold hop' that can be exploited to probe selectivity differences across target classes (e.g., estrogen receptors, kinases, carbonic anhydrases). Procuring the target compound enables direct comparative profiling against efloxate in the same assay panel to quantify the impact of C-ring position and methoxy substitution on target engagement.

Quote Request

Request a Quote for ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.